molecular formula C23H17NO5S B3007378 ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate CAS No. 361478-92-4

ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate

Cat. No.: B3007378
CAS No.: 361478-92-4
M. Wt: 419.45
InChI Key: ZENASDVESFVJFD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5, an ethyl ester at position 2, and a chromene-4-oxo-amido moiety at position 3. Its synthesis likely follows Gewald thiophene preparation methods, with subsequent amidation steps to introduce the chromene-amido group .

Properties

IUPAC Name

ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO5S/c1-2-28-23(27)21-16(12-20(30-21)14-8-4-3-5-9-14)24-22(26)19-13-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZENASDVESFVJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chromene and thiophene intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl chloroformate, amines, and various catalysts to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and large-scale reactors.

Chemical Reactions Analysis

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketone groups to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position on Thiophene) Melting Point (°C) Solubility
Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate (Target) C23H17NO5S 419.4 3: Chromene-4-oxo-amido; 5: Phenyl Not Reported Low in water
Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate C15H14ClNO3S 323.8 3: Chloroacetamido; 5: Phenyl Not Reported Moderate in DMSO
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate C14H15NO2S 261.3 2: Ethoxycarbonyl; 3: Amino; 4: Methyl; 5: Phenyl Not Reported High in ethanol

Key Observations :

  • Molecular Weight and Complexity: The target compound has the highest molecular weight (419.4 g/mol) due to the chromene-amido group, which increases steric bulk and conjugation compared to the chloroacetamido (323.8 g/mol) and amino-methyl (261.3 g/mol) analogs.
  • Solubility: The chromene-amido group reduces water solubility, likely due to increased hydrophobicity. In contrast, the amino-methyl analog exhibits higher solubility in ethanol, attributed to hydrogen bonding from the amino group .

Biological Activity

Ethyl 3-(4-oxo-4H-chromene-2-amido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological assessment, and structure-activity relationship (SAR) of this compound, highlighting its potential applications in antimicrobial and anticancer therapies.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Chromene Ring : This is achieved through a condensation reaction between a suitable phenol derivative and an aldehyde under acidic conditions.
  • Amidation : The chromene derivative is reacted with an amine to introduce the amido group.
  • Thiophene Ring Formation : Cyclization involving a dicarbonyl compound and a sulfur source introduces the thiophene ring.
  • Esterification : The final step involves esterification of the carboxylic acid group with ethanol.

The molecular formula of this compound is C25H21NO5SC_{25}H_{21}NO_5S with a molecular weight of 447.5 g/mol, indicating its complex structure.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound was tested against seven human pathogens using the agar well diffusion method, yielding promising results:

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL)
Salmonella typhimurium23.4 - 26.40.49 - 3.9
Methicillin-resistant Staphylococcus aureus (MRSA)20.6 - 21.31.95 - 3.9
Other Gram-negative bacteriaVariesVaries

The compound demonstrated superior activity compared to standard reference drugs, particularly against Gram-negative bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Cytotoxicity

In cytotoxicity assays, this compound was evaluated against several human carcinoma cell lines, including:

Cell Line IC50 (µg/mL)
HCT-116 (Colon carcinoma)1.08 - 1.48
HepG-2 (Liver carcinoma)Comparable to doxorubicin
MCF-7 (Breast adenocarcinoma)Less active than doxorubicin
A-549 (Lung adenocarcinoma)Moderate activity

The results indicate that while some derivatives exhibit strong inhibitory effects against specific cancer cell lines, others show less potency compared to established chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications on the chromene and thiophene rings significantly influence biological activity. Electron-donating substituents were found to enhance antimicrobial efficacy, while certain structural configurations improved cytotoxicity against cancer cells.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance mechanisms. These studies suggest that the compound interacts effectively with key targets, which may explain its observed biological activities.

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